Tert-butyl (4-bromobutyloxy)acetate
Overview
Description
Tert-butyl (4-bromobutyloxy)acetate is an organic compound that features a tert-butyl ester group and a bromobutyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromobutyloxy)acetate typically involves the reaction of tert-butyl acetate with 4-bromobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of strong acid ion exchange resins as catalysts can also enhance the efficiency of the process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the ester moiety.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles in substitution reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl (4-aminobutyloxy)acetate or tert-butyl (4-thiobutyloxy)acetate can be formed.
Esterification Products: Modified esters with different alkyl or aryl groups can be synthesized through esterification reactions.
Scientific Research Applications
Chemistry: Tert-butyl (4-bromobutyloxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in the development of new therapeutic agents .
Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (4-bromobutyloxy)acetate primarily involves its reactivity towards nucleophiles and its ability to participate in esterification reactions. The bromine atom in the molecule acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or transesterification under acidic or basic conditions .
Molecular Targets and Pathways: The compound’s reactivity is largely influenced by the presence of the bromine atom and the ester group. These functional groups determine the types of reactions the compound can undergo and the pathways it can participate in .
Comparison with Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the butyloxy group, making it less versatile in certain synthetic applications.
Tert-butyl (4-chlorobutyloxy)acetate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles it can react with.
Uniqueness: Tert-butyl (4-bromobutyloxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromobutyl ether moiety. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-(4-bromobutoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMZVFFNGQVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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